1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
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Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C19H19F4N3O3 and its molecular weight is 413.373. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry often focuses on the synthesis of novel compounds with potential biological activity. For instance, studies have explored the synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles, showcasing methodologies for creating biologically active heterocycles with aryloxydifluoromethyl substituents (Solodukhin et al., 2004). Such work is foundational for developing new therapeutics and materials.
Antifungal Agent Development
In the realm of pharmaceuticals, the synthesis and process development of drugs like Voriconazole, a broad-spectrum triazole antifungal agent, illustrate the complexity and importance of chemical synthesis in drug development (Butters et al., 2001). These studies often involve optimizing reaction conditions to improve yield, selectivity, and stereochemistry, which are critical for the pharmacological efficacy of the drugs.
P2X7 Antagonism for Mood Disorders
Research into P2X7 antagonists, compounds that could potentially treat mood disorders, highlights the therapeutic applications of novel chemical entities. The development of a clinical candidate for phase I trials after demonstrating robust receptor occupancy and good tolerability in preclinical species underscores the translational potential of chemical compounds in medicine (Chrovian et al., 2018).
Fluoroionophores for Metal Recognition
The development of fluoroionophores from diamine-salicylaldehyde derivatives for metal recognition (Hong et al., 2012) illustrates the application of chemical synthesis in creating tools for chemical biology and analytical chemistry. These compounds enable the specific detection and quantification of metal ions, which is crucial in environmental monitoring, biomedical research, and diagnostic applications.
properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O3/c1-2-15-17(20)18(25-11-24-15)29-14-6-7-26(9-14)16(27)10-28-13-5-3-4-12(8-13)19(21,22)23/h3-5,8,11,14H,2,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMGLJGHSHJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone |
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